
Azeu-TP
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azeu-TP is a compound that has garnered significant interest in various scientific fields due to its unique chemical structure and properties. It is an azulene-based compound, characterized by a distinctive 5-7 fused ring non-benzenoid aromatic structure. This unique structure imparts this compound with notable photophysical characteristics and a large intramolecular dipole moment, making it a valuable subject of study in photothermal applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Azeu-TP typically involves the formation of a covalent organic framework (COF) using azulene as a key building block. The process begins with the preparation of azulene derivatives, which are then subjected to condensation reactions under controlled conditions to form the desired COF structure. Common reagents used in these reactions include aldehydes and amines, which facilitate the formation of imine linkages.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity of the final product. Advanced techniques like continuous flow synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Azeu-TP undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in reduced azulene derivatives.
Substitution: Substitution reactions involve the replacement of functional groups on the azulene ring, typically using halogenating agents or nucleophiles
Properties
CAS No. |
119774-99-1 |
|---|---|
Molecular Formula |
C11H18N5O13P3 |
Molecular Weight |
521.21 g/mol |
IUPAC Name |
[[(2S,3S,5R)-3-azido-5-(5-ethyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C11H18N5O13P3/c1-2-6-4-16(11(18)13-10(6)17)9-3-7(14-15-12)8(27-9)5-26-31(22,23)29-32(24,25)28-30(19,20)21/h4,7-9H,2-3,5H2,1H3,(H,22,23)(H,24,25)(H,13,17,18)(H2,19,20,21)/t7-,8+,9+/m0/s1 |
InChI Key |
FXZFTKXBFSMCAV-DJLDLDEBSA-N |
Isomeric SMILES |
CCC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N=[N+]=[N-] |
Canonical SMILES |
CCC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


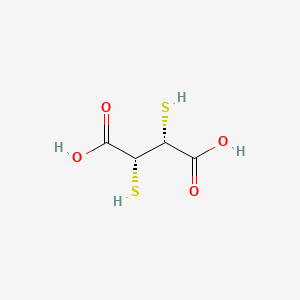

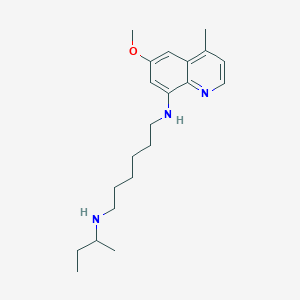


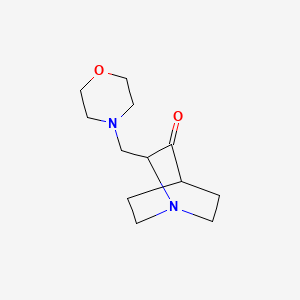
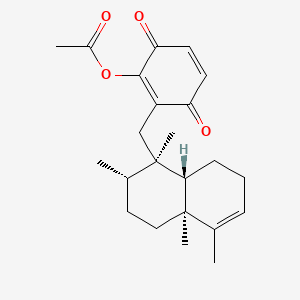
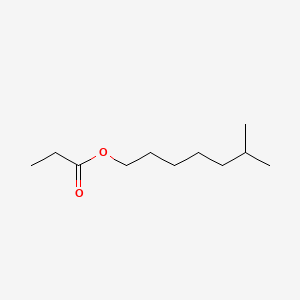
![2,2'-{Propane-2,2-diylbis[(2,6-dichloro-4,1-phenylene)oxy]}di(ethan-1-ol)](/img/structure/B12800327.png)
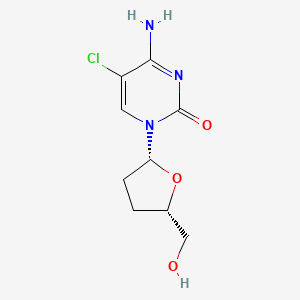
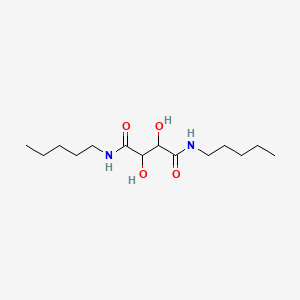
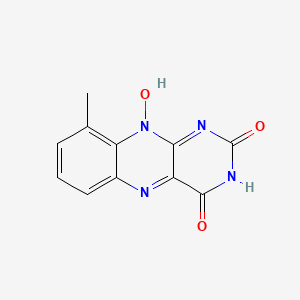

![6-[(4-Aminobenzoyl)amino]-4-hydroxynaphthalene-2-sulfonic acid](/img/structure/B12800375.png)
